molecular formula C6H4BrF3N2O B3210633 3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine CAS No. 1073525-72-0

3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine

Cat. No.: B3210633
CAS No.: 1073525-72-0
M. Wt: 257.01 g/mol
InChI Key: JGWBKZNNGYJBNW-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C6H4BrF3N2O. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyridazine ring can undergo reduction to form dihydropyridazine derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce carbonyl or dihydropyridazine compounds.

Scientific Research Applications

3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxy-6-(trifluoromethoxy)pyridazine
  • 3-bromo-4-methoxy-6-(trifluoromethyl)pyridine
  • 4-bromo-3-(trifluoromethyl)benzoic acid

Uniqueness

3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine is unique due to the combination of its bromine, methoxy, and trifluoromethyl substituents on the pyridazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-methoxy-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-13-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWBKZNNGYJBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243108
Record name 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073525-72-0
Record name 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073525-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-6-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dibromo-6-trifluoromethyl-pyridazine (D5) (1.48 g, 4.85 mmol) in methanol at 0° C., was added a 30% solution of sodium methoxide in methanol (0.8 ml, 4.67 mol). The reaction mixture was stirred at 0° C. for 1 h. After this period, the reaction mixture was neutralized by acetic acid addition and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica gel; 3% ammonia in methanol (7M)/dichloromethane). The desired fractions were collected and evaporated in vacuo. to yield D6 (0.79 g, 64%) as a solid. C6H4BrF3N2O requires 257; Found 258 (MH+).
Quantity
1.48 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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0.8 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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